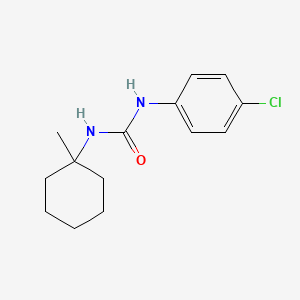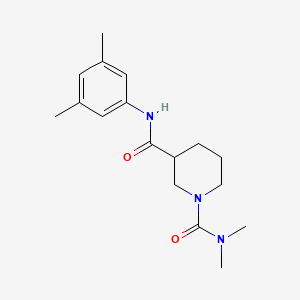
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea, also known as CPPU, is a plant growth regulator that is widely used in the agricultural industry. CPPU is a synthetic cytokinin that is structurally similar to natural cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in a variety of crops.
作用机制
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea acts as a cytokinin analog by binding to cytokinin receptors in plant cells. This binding activates a signaling pathway that promotes cell division and elongation, leading to increased growth and yield. This compound also affects other plant hormones, such as auxins and gibberellins, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
This compound has been shown to increase chlorophyll content, photosynthesis rate, and enzyme activity in plants. This compound also affects the expression of genes involved in plant growth and development, leading to changes in cell division, differentiation, and metabolism. This compound can also improve plant resistance to environmental stresses, such as drought and heat.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea is a useful tool for studying plant growth and development in the laboratory. Its effects on cell division and elongation can be easily measured using techniques such as microscopy and image analysis. However, this compound can be expensive and difficult to obtain, and its effects may vary depending on the plant species and experimental conditions.
未来方向
There are many potential future directions for research on N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea and its effects on plant growth and development. Some possible areas of investigation include:
1. The molecular mechanisms underlying this compound's effects on plant hormones and gene expression.
2. The effects of this compound on plant-microbe interactions, such as symbiotic nitrogen fixation and disease resistance.
3. The potential use of this compound in organic farming and sustainable agriculture.
4. The development of new this compound analogs with improved efficacy and specificity.
5. The application of this compound in other fields, such as biotechnology and medicine.
In conclusion, this compound is a synthetic cytokinin that has been shown to promote plant growth and development in a variety of crops. Its effects on cell division and elongation, as well as its impact on plant hormones and gene expression, make it a valuable tool for studying plant physiology and agriculture. Ongoing research on this compound and its potential applications in various fields will continue to shed light on its mechanisms of action and potential benefits.
合成方法
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea can be synthesized by reacting 4-chloroaniline with 1-methylcyclohexylisocyanate in the presence of a base catalyst. The resulting this compound product can be purified by recrystallization or chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea has been extensively studied for its effects on plant growth and development. Research has shown that this compound can increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been shown to improve fruit quality by increasing sugar content, firmness, and color.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(9-3-2-4-10-14)17-13(18)16-12-7-5-11(15)6-8-12/h5-8H,2-4,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBQGTURJTUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-methoxyphenyl)-1-piperazinyl]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5420145.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5420153.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)

![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![1-acetyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5420210.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
![3-(2,4-dichlorophenyl)-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B5420251.png)
![[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5420254.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[2-(2-furyl)-5-pyrimidinyl]methyl}-N-methylmethanamine](/img/structure/B5420259.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)